molecular formula C20H31NO8 B1141805 (+)-Echimidine N-Oxide CAS No. 41093-89-4

(+)-Echimidine N-Oxide

Cat. No.: B1141805
CAS No.: 41093-89-4
M. Wt: 413.5 g/mol
InChI Key: KDJGEXAPDZNXSD-KCFAIRMISA-N
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Description

(+)-Echimidine N-Oxide is a naturally occurring pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that are found in certain plants. These compounds are known for their potential toxic effects on the liver and their ability to cause cancer. This compound is of particular interest due to its unique chemical structure and biological activities.

Chemical Reactions Analysis

Types of Reactions

(+)-Echimidine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction of the N-oxide can regenerate the parent alkaloid, (+)-Echimidine.

    Substitution: The N-oxide group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Regeneration of (+)-Echimidine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(+)-Echimidine N-Oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (+)-Echimidine N-Oxide involves its interaction with biological molecules, leading to various biochemical effects. The N-oxide group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to toxic effects. The molecular targets and pathways involved include DNA, proteins, and enzymes that are critical for cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-Echimidine N-Oxide is unique due to its natural origin and complex structure, which distinguishes it from simpler synthetic N-oxides. Its biological activities and potential toxic effects make it a compound of significant interest in both scientific research and industrial applications.

Properties

CAS No.

41093-89-4

Molecular Formula

C20H31NO8

Molecular Weight

413.5 g/mol

IUPAC Name

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-,21?/m0/s1

InChI Key

KDJGEXAPDZNXSD-KCFAIRMISA-N

SMILES

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-]

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-]

Canonical SMILES

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-]

Synonyms

1,5-Dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-4-oxido-1H-pyrrolizin-7-yl]methoxy]carbonyl]-L-threo-pentitol;  [1R-[1α(Z),7(2R*,3S*),7aβ]]-2-methyl-2-Butenoic Acid 7-[[2,3-Dihydroxy-2-(1-hydroxyeth

Origin of Product

United States

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